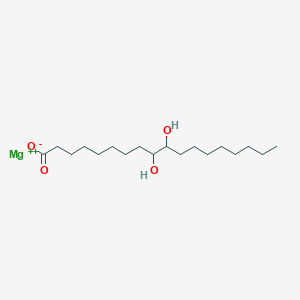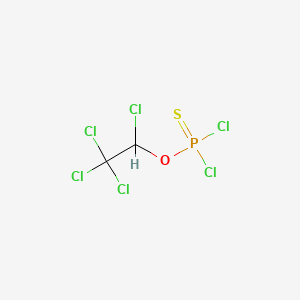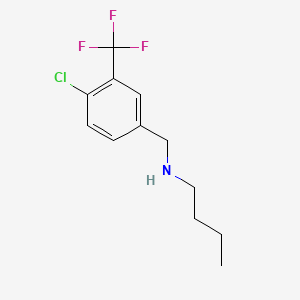
(Hexadecyl)icosyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexadecyl)icosyl methacrylate is a long-chain alkyl methacrylate compound with the molecular formula C40H78O2. It is a member of the methacrylate family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Hexadecyl)icosyl methacrylate can be synthesized through the esterification of methacrylic acid with long-chain alcohols such as hexadecanol and icosanol. The reaction typically involves the use of a catalyst like para-toluene sulphonic acid in a solvent such as toluene. A polymerization inhibitor like hydroquinone is also added to prevent premature polymerization .
Industrial Production Methods
In industrial settings, the production of this compound often involves controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and reverse ATRP. These methods allow for precise control over the molecular weight and distribution of the resulting polymer .
Chemical Reactions Analysis
Types of Reactions
(Hexadecyl)icosyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form high molecular weight polymers.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and the corresponding alcohol.
Common Reagents and Conditions
Catalysts: Para-toluene sulphonic acid for esterification.
Solvents: Toluene, N,N-dimethylformamide (DMF).
Inhibitors: Hydroquinone to prevent premature polymerization.
Major Products
The major products formed from these reactions include polythis compound and various esters depending on the specific alcohols used in the reactions .
Scientific Research Applications
(Hexadecyl)icosyl methacrylate has a wide range of applications in scientific research:
Biology: Its polymers are used in the development of amphiphilic polymers for drug delivery systems.
Medicine: Employed in the creation of biocompatible materials for medical devices.
Industry: Utilized in the production of lubricating oils, fuel oils, and as particle stabilizers in various formulations
Mechanism of Action
The mechanism of action of (Hexadecyl)icosyl methacrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers exhibit unique properties such as high thermal stability and lipophilicity, making them suitable for various industrial applications. The molecular targets and pathways involved include the interaction with nonpolar solvents and oils, enhancing their stability and performance .
Comparison with Similar Compounds
Similar Compounds
Hexadecyl methacrylate: Similar in structure but with a shorter alkyl chain.
Icosyl methacrylate: Similar but lacks the hexadecyl group.
Uniqueness
(Hexadecyl)icosyl methacrylate is unique due to its long-chain alkyl groups, which provide enhanced lipophilicity and stability compared to shorter-chain methacrylates. This makes it particularly useful in applications requiring high thermal stability and compatibility with nonpolar solvents .
Properties
CAS No. |
94248-41-6 |
|---|---|
Molecular Formula |
C40H78O2 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
hexatriacontan-17-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C40H78O2/c1-5-7-9-11-13-15-17-19-21-22-23-25-27-29-31-33-35-37-39(42-40(41)38(3)4)36-34-32-30-28-26-24-20-18-16-14-12-10-8-6-2/h39H,3,5-37H2,1-2,4H3 |
InChI Key |
VFJRXYMIRBVPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
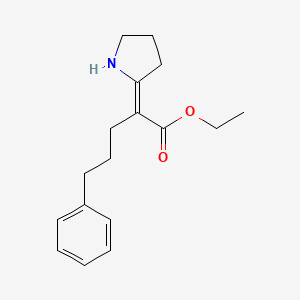

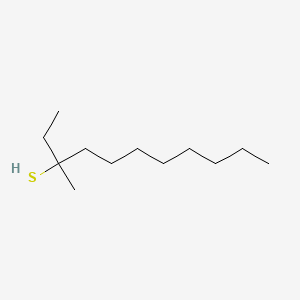
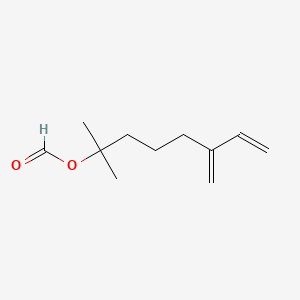
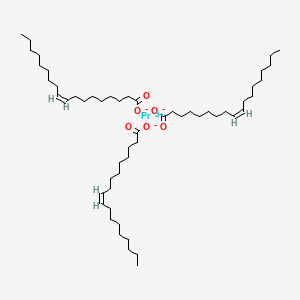
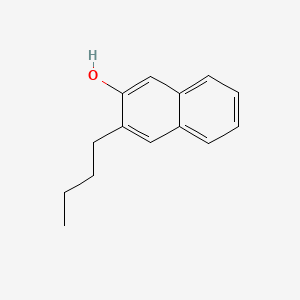
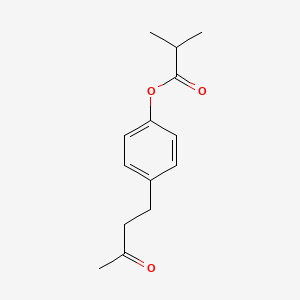
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)

